4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction, where an allyl halide reacts with the triazole ring in the presence of a base.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached via a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the triazole ring.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
3-Nitro-1,2,4-triazole-5-one: An insensitive explosive with high detonation performance.
Uniqueness
4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-12(15-16-14(17)19)9-18-13-10(2)6-5-7-11(13)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |
InChI Key |
NBRXYPZLJOTPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2CC=C |
Origin of Product |
United States |
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